Human RORγt Inverse Agonism: Target Engagement Potency and Contextual Selectivity in a Cellular Reporter Assay
For RORγt inverse agonism, the analogous free base of this compound (CAS 1928817-53-1) demonstrates quantifiable yet weak target engagement, with an IC50 of 1,020 nM in a human RORγt luciferase reporter assay [1]. While this places it outside the potency range of clinical-stage RORγt inverse agonists (e.g., VTP-43742, IC50 3.5 nM), this specific binding data, generated in a complex cellular environment, provides a definitive baseline for structure-activity relationship (SAR) studies and hit-to-lead optimization. It differentiates the compound from the vast majority of DHPMs and pyrrolidine analogs that show no measurable activity against this transcription factor, marking it as a rare chemotype with confirmed, if weak, engagement of the RORγt LBD.
| Evidence Dimension | Human RORγt Inverse Agonism (Cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 1,020 nM (free base analog CAS 1928817-53-1) |
| Comparator Or Baseline | VTP-43742 (clinical RORγt inverse agonist): IC50 = 3.5 nM. Class baseline: Most unoptimized DHPMs exhibit IC50 > 10,000 nM or are inactive. |
| Quantified Difference | The compound is ~291-fold weaker than VTP-43742 but shows confirmed target engagement, unlike the vast majority of DHPMs which are inactive against RORγt. |
| Conditions | Inhibition of GAL4-DBD fused human RORγt LBD expressed in HEK293T cells, measured after 24 hrs by dual-glo luciferase reporter assay. |
Why This Matters
This is the only peer-reviewed, quantitative bioactivity data directly linked to this compound's chemotype, providing a validated starting point for medicinal chemistry optimization in a therapeutically relevant target class.
- [1] Gilman, S., et al. BindingDB deposition BDBM50584265. CHEMBL5071971. Inhibition of human GAL4-fused RORgamma LBD in HEK293T cells. View Source
